molecular formula C12H13NO3 B1290805 (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid CAS No. 915922-61-1

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Cat. No.: B1290805
CAS No.: 915922-61-1
M. Wt: 219.24 g/mol
InChI Key: HKNNXDHSHRLGCO-UHFFFAOYSA-N
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Description

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a dimethylated indole ring fused with an acetic acid moiety .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(5-10(14)15)12(16)13-9(11)4-6/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNNXDHSHRLGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(C(=O)NC2=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633306
Record name (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-61-1
Record name (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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